1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate
CAS No.:
Cat. No.: VC18866234
Molecular Formula: C14H18O7S
Molecular Weight: 330.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O7S |
|---|---|
| Molecular Weight | 330.36 g/mol |
| IUPAC Name | 1-(4-methylsulfonylphenoxy)carbonyloxyethyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C14H18O7S/c1-9(2)13(15)19-10(3)20-14(16)21-11-5-7-12(8-6-11)22(4,17)18/h5-10H,1-4H3 |
| Standard InChI Key | SVHRMWZPCNHENV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)C |
Introduction
Key Findings
1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate is a structurally complex ester derivative characterized by a 2-methylpropanoate backbone functionalized with a 4-methanesulfonylphenoxycarbonyloxy group. While direct literature on this compound remains limited, its structural analogs and synthetic pathways provide critical insights into its potential physicochemical properties, synthesis strategies, and applications. This report synthesizes data from patents, chemical databases, and related compounds to construct a detailed profile of this molecule.
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate, reflects its bifunctional ester architecture. The core structure consists of two ester groups:
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Ethyl 2-methylpropanoate: A simple ester with the formula , known for its fruity odor and low boiling point (110°C) .
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4-Methanesulfonylphenoxycarbonyloxy group: A bulky substituent introducing sulfonyl and aromatic moieties.
Structural Features
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Molecular formula: (calculated based on substituents).
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Functional groups:
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Two ester linkages ().
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A methanesulfonyl () group at the para position of the phenyl ring.
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A branched 2-methylpropanoate chain.
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Predicted Physicochemical Properties
Synthesis Pathways
While no direct synthesis method for this compound is documented, plausible routes can be inferred from related patents and esterification strategies.
Route 1: Carbonate Ester Formation
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Synthesis of 4-methanesulfonylphenol:
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Sulfonation of phenol followed by methylation could yield the intermediate.
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Chloroformate activation:
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Reaction of 4-methanesulfonylphenol with phosgene to form 4-methanesulfonylphenyl chloroformate.
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Esterification:
Route 2: Stepwise Esterification
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Preparation of ethyl 2-methylpropanoate:
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Introduction of carbonate group:
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Reaction with 4-methanesulfonylphenyl carbonochloridate under anhydrous conditions.
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Critical Reaction Parameters
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Temperature | 0–25°C | Minimize side reactions |
| Solvent | Dichloromethane or THF | High polarity for solubility |
| Catalyst | Pyridine or DMAP | Acid scavenger |
Physicochemical and Spectroscopic Properties
Thermal Stability
Spectroscopic Data (Predicted)
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IR spectroscopy:
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NMR ():
| Precaution | Guidance |
|---|---|
| PPE | Gloves, goggles, lab coat |
| Storage | Cool, dry place away from oxidizers |
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